pharmacokinetics of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives
pharmacokinetics of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives
An In-Depth Technical Guide on the Pharmacokinetics of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide represent a class of heterocyclic compounds with significant therapeutic potential, drawing attention for their diverse biological activities. The 1,2,4-triazole moiety is a well-established pharmacophore found in a variety of approved drugs, known for its role in metabolic stability and target binding. This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of this specific chemical series. While direct, extensive pharmacokinetic data for this exact class of compounds is emerging, this document synthesizes information from structurally related molecules and outlines the authoritative, field-proven methodologies required for a thorough ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. We will delve into the causal reasoning behind experimental choices, provide detailed protocols for key assays, and offer insights into the expected metabolic pathways, thereby equipping researchers with the necessary tools to advance their drug discovery programs.
Introduction: The Therapeutic Promise of Triazole-Containing Propanamides
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in drugs with a wide range of applications, including antifungal, anticonvulsant, and anticancer agents.[1] The inclusion of a propanamide linker and an N-(4-methoxyphenyl) group suggests a chemical space ripe for exploration, with potential for nuanced interactions with biological targets and favorable drug-like properties. For instance, various N-aryl propanamide derivatives have been investigated as selective androgen receptor degraders and for their activity in neurodegenerative disease models.[2][3] The methoxyphenyl group, in particular, is a common feature in many bioactive molecules and can influence metabolic stability and receptor affinity.[4]
Understanding the pharmacokinetic (PK) behavior of this class is paramount for translating in vitro potency into in vivo efficacy and safety. A compound's journey through the body—its absorption from the site of administration, distribution into various tissues, metabolism into other chemical forms, and eventual excretion—determines its concentration at the target site and its overall therapeutic index.
Core Principles of ADME Profiling for Novel Triazole Derivatives
The primary goal of preclinical pharmacokinetic studies is to quantify the disposition of a drug candidate. This is achieved through a series of in vitro and in vivo experiments designed to model the complex processes occurring in a biological system.
Absorption: Bioavailability and Permeability
For a drug to be effective, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract.
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In Vitro Permeability Assays: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption. Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
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Causality Behind the Choice: This assay provides a bidirectional assessment of permeability (apical to basolateral and basolateral to apical), allowing for the calculation of an efflux ratio. A high efflux ratio can indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common mechanism of poor oral bioavailability.
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In Vivo Bioavailability Studies: Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to determine the fraction of an orally administered dose that reaches systemic circulation (F%). This involves administering the compound via both intravenous (IV) and oral (PO) routes in separate cohorts.
Distribution: Where Does the Compound Go?
Distribution describes the reversible transfer of a drug from the blood to the various tissues of the body.
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Plasma Protein Binding (PPB): Most drugs bind to plasma proteins, primarily albumin. It is the unbound fraction of the drug that is free to interact with its target and be metabolized or excreted. High plasma protein binding can limit the free drug concentration and tissue penetration. Equilibrium dialysis is a common method for determining the extent of PPB.
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Tissue Distribution Studies: In later stages of preclinical development, whole-body autoradiography or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tissue homogenates can provide a detailed picture of where the compound and its metabolites accumulate. For compounds targeting the central nervous system (CNS), assessing the blood-brain barrier (BBB) penetration is critical.[5]
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies a drug, typically to render it more water-soluble for excretion. The liver is the primary site of drug metabolism.
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Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes is a standard in vitro method to predict the rate of metabolic clearance. Liver microsomes contain the cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[6]
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Expert Insight: The 1,2,4-triazole ring itself is generally metabolically stable. However, the N-(4-methoxyphenyl) and propanamide portions of the molecule present likely sites for metabolism. The methoxy group is susceptible to O-demethylation, and the propanamide linker could undergo hydrolysis.
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Metabolite Identification: Identifying the major metabolites is crucial for understanding clearance pathways and assessing the potential for active or toxic metabolites. High-resolution mass spectrometry is the primary tool for this analysis. Triazole-containing compounds, particularly in the context of fungicides, are known to metabolize to common triazole derivatives like triazole alanine (TA) and triazole acetic acid (TAA).[7][8]
Excretion: The Final Elimination
Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).
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Excretion Studies: In vivo studies involving the collection of urine and feces over time after drug administration allow for the quantification of the major routes of excretion.
Experimental Protocols: A Practical Guide
The following protocols are foundational for the pharmacokinetic characterization of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.
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Animal Model: Male Sprague-Dawley rats (n=3-5 per group). Animals are housed in a controlled environment with free access to food and water.[9]
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Drug Formulation: The compound is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).
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Dosing:
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Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
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Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
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Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
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Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t1/2 | Elimination half-life | Determines dosing interval |
| CL | Clearance | The volume of plasma cleared of drug per unit time |
| Vd | Volume of distribution | The apparent volume into which the drug distributes |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation |
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
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Reagents: Pooled liver microsomes (human, rat), NADPH regenerating system, test compound stock solution.
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Incubation: The test compound (at a final concentration of e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
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Reaction Initiation: The metabolic reaction is started by adding the NADPH regenerating system.
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Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
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Data Analysis: The percentage of compound remaining at each time point is plotted, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Visualization of Key Processes
Diagram 1: General Pharmacokinetic Pathway
Caption: Overview of a drug's journey through the body (ADME).
Diagram 2: Experimental Workflow for In Vivo PK Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion and Future Directions
The pharmacokinetic characterization of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives is a critical step in their development as potential therapeutic agents. While specific data on this class is not yet widely published, a robust framework for its determination exists. By applying the principles and protocols outlined in this guide—from in vitro permeability and metabolic stability assays to in vivo pharmacokinetic studies—researchers can systematically build a comprehensive ADME profile. This data is essential for understanding the relationship between dose, exposure, and response, and for making informed decisions to guide lead optimization and candidate selection. Future work should focus on generating and publishing such data to enrich the collective understanding of this promising chemical space.
References
- Vertex AI Search, based on provided search results.
-
Yuan Jinbin, Wei Feiting, Luo Xizhen, Zhang Min, Qiao Rifa, Zhong Minyong, Chen Haifang, Yang Wuliang. Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin. Frontiers in Pharmacology. 2020;11. [Link]
-
Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). eurl-pesticides.eu. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
-
Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC. [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Preprint. [Link]
-
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one. PMC. [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC. [Link]
-
Residues Assessments for Triazole Derivative Metabolites. HSE. [Link]
-
A Series Of Novel Triazole Derivatives And Their Impact On Diabetes Management. ResearchGate. [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. [Link]
-
Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators. ResearchGate. [Link]
-
Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. Royal Society of Chemistry. [Link]
-
Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PMC. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl. ResearchGate. [Link]
-
Category:4-Methoxyphenyl compounds. Wikipedia. [Link]
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. mdpi.com [mdpi.com]
- 5. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. hse.gov.uk [hse.gov.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
